![molecular formula C19H25N5O2S B2454583 N-cyclohexyl-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide CAS No. 1215471-95-6](/img/structure/B2454583.png)
N-cyclohexyl-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide
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Overview
Description
Scientific Research Applications
- In vitro antiviral screening revealed that compound 8b exhibited promising antiviral activity . Further research in this area could explore its mechanism of action and its efficacy against specific viruses.
- Notably, compounds 4d, 6c, 7b, and 8a showed activity against bacteria and/or fungi . Investigating their mode of action and potential clinical applications could be valuable.
- To enhance bioactivity, structural modifications were explored:
- Thioamide Group : Compounds 8a and 8b were designed and synthesized with a thioamide group, aiming to increase their antiviral potential .
- [1,3,4]-Oxadiazole Moiety : Incorporating different [1,3,4]-oxadiazole and [1,2,4]-triazole subunits onto the [1,2,4]triazolo[4,3-a]quinoxaline ring could further enhance antimicrobial activity .
- Piperazine or Piperidine Subunits : Inspired by fluoroquinolone antibiotics, compounds 2a, 2b, and 4a–d were designed to contain piperazine or piperidine, potentially enhancing their antimicrobial properties .
- While not directly related to the compound , imidazole-containing compounds have also been explored for antimicrobial potential. For instance, (Z)-(4-((2-chloroquinolin-3-yl)methylene)-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)substituted carbamic derivatives were synthesized and evaluated against various bacteria .
- Although not specific to our compound, 1,2,4-oxadiazoles have been studied for their anti-infective properties. These derivatives exhibit potential against bacterial and fungal pathogens .
Antiviral Activity
Antimicrobial Activity
Structural Modifications for Bioactivity Enhancement
Imidazole-Containing Compounds
1,2,4-Oxadiazoles as Anti-Infective Agents
Safety and Hazards
properties
IUPAC Name |
N-cyclohexyl-3-(7-oxo-8-propyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O2S/c1-2-11-23-18(26)17-14(10-12-27-17)24-15(21-22-19(23)24)8-9-16(25)20-13-6-4-3-5-7-13/h10,12-13H,2-9,11H2,1H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHIAMJXBGCPXLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)NC4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide |
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